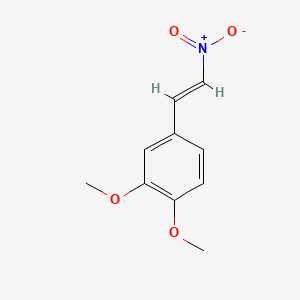

3,4-Dimethoxy-b-nitrostyrene

Description

The exact mass of the compound 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMYDMKPSZMSB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037367 | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-47-4, 4230-93-7 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Dimethoxy-β-nitrostyrene via the Nitroaldol (Henry) Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxy-β-nitrostyrene is a pivotal intermediate in organic synthesis, serving as a versatile precursor for a multitude of pharmaceutical compounds and fine chemicals.[1][2] Its strategic importance lies in the conjugated system of the styrenyl backbone and the electron-withdrawing nitro group, which allows for diverse chemical transformations. This guide provides an in-depth exploration of its synthesis, focusing on the classic and robust Henry (nitroaldol) reaction. We will dissect the reaction mechanism, evaluate critical experimental parameters, present detailed, field-proven protocols, and discuss modern advancements that enhance efficiency and yield. This document is designed to equip researchers and professionals with the technical knowledge and practical insights required for the successful synthesis and characterization of this valuable compound.

Introduction: The Strategic Importance of 3,4-Dimethoxy-β-nitrostyrene

3,4-Dimethoxy-β-nitrostyrene, with the chemical formula C₁₀H₁₁NO₄ and a molecular weight of approximately 209.20 g/mol , is a nitroalkene of significant interest.[3][4] It is a key building block for the synthesis of various substituted phenethylamines, a class of compounds with broad pharmacological applications. The synthesis of this compound is most reliably achieved through the Henry reaction, a carbon-carbon bond-forming condensation between 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane.[5][6] This reaction, while established for over a century, continues to be refined, with modern methods offering improved yields and more environmentally benign conditions.[7][8]

The Henry Reaction: Mechanistic Dissection

The Henry reaction is a base-catalyzed nitroaldol condensation.[7][9][10] The overall transformation involves the addition of a nitronate anion to an aldehyde, followed by dehydration to yield a nitroalkene.

The mechanism proceeds through the following fundamental steps:

-

Deprotonation of Nitromethane: A base abstracts an acidic α-proton from nitromethane, creating a resonance-stabilized nucleophile known as a nitronate anion.[7][9]

-

Nucleophilic Attack: The carbon of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[11]

-

Protonation: The alkoxide is protonated, typically by the conjugate acid of the base used or the solvent, to form a β-nitro alcohol.[7][9]

-

Dehydration (Elimination): Under the reaction conditions, which often involve heating, the β-nitro alcohol readily eliminates a molecule of water. This dehydration step is often facilitated by the catalyst system (e.g., the acidic component of an ammonium acetate buffer) and results in the formation of the final conjugated product, 3,4-dimethoxy-β-nitrostyrene.[10]

Optimizing the Synthesis: Catalysts, Conditions, and Modern Methods

The success of the Henry reaction hinges on the careful selection of catalysts and reaction conditions. While numerous methods exist, the choice impacts yield, purity, and reaction time.

Catalyst Selection

-

Ammonium Acetate: This is one of the most common and effective catalysts.[12] It serves a dual role: the acetate ion acts as the base to deprotonate nitromethane, while the ammonium ion can act as a proton source and facilitate the final dehydration step.[13] Its use in a solvent like glacial acetic acid is a well-established procedure.[12][14]

-

Primary Amines: Catalysts like methylamine or ethylamine are also effective.[12] However, these can sometimes lead to the formation of polymeric byproducts if the reaction is not carefully controlled.[12]

-

Solid Catalysts: Modern, greener approaches utilize heterogeneous catalysts like functionalized graphene oxide or layered double hydroxides (LDHs).[8][15] These offer advantages such as simplified product isolation (catalyst is filtered off) and potential for catalyst recycling.[8]

Reaction Conditions

-

Conventional Heating: The classic approach involves heating the reaction mixture under reflux for several hours (typically 2-6 hours) in a solvent like glacial acetic acid or by using an excess of nitromethane as the solvent.[12][16][17]

-

Microwave-Assisted Synthesis (MAOS): A significant advancement is the use of microwave irradiation.[16][18] MAOS can dramatically reduce reaction times from hours to mere minutes (e.g., 5-7 minutes) and often leads to higher yields with cleaner product profiles.[16][18][19] This method can sometimes be performed under solvent-free conditions, further enhancing its green chemistry credentials.[18][19]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis using the widely adopted ammonium acetate method.

Reagents and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 25 mmol scale) |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.0 | 4.15 g |

| Nitromethane | CH₃NO₂ | 61.04 | ~5.0 | 7.7 g (6.8 mL) |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.0 | 1.93 g |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 15 mL |

Note: The procedure is adapted from established literature protocols.[17][20]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzaldehyde (4.15 g, 25 mmol) and ammonium acetate (1.93 g, 25 mmol).

-

Reagent Addition: Add glacial acetic acid (15 mL) and nitromethane (6.8 mL, ~126 mmol) to the flask.

-

Heating: Heat the mixture to reflux with constant stirring. The solution will typically turn a deep yellow to orange-red color.

-

Reaction Monitoring: Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

-

Precipitation and Work-up: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A bright yellow solid should precipitate.

-

Isolation: Allow the precipitate to fully form by stirring in the ice bath for an additional 20-30 minutes. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter with copious amounts of cold water to remove any residual acetic acid and ammonium salts.

-

Purification: The crude 3,4-dimethoxy-β-nitrostyrene can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol and allow it to cool slowly to form yellow crystals. Filter the purified crystals and dry them in a desiccator.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 3,4-dimethoxy-β-nitrostyrene.

| Property / Technique | Observation / Expected Data |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 140-142 °C (literature values may vary slightly) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 1H, vinyl), ~7.6 (d, 1H, vinyl), ~7.1-7.3 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.95 (s, 3H, OCH₃), ~3.93 (s, 3H, OCH₃) |

| IR (KBr, cm⁻¹) | ~1630 (C=C stretch), ~1510 (NO₂ asym. stretch), ~1340 (NO₂ sym. stretch), ~1270, ~1020 (C-O stretch)[4] |

| Mass Spec. (EI) | m/z: 209 (M⁺), other characteristic fragments[21] |

Note: Spectroscopic data are approximate and should be confirmed with authentic samples or literature values.[3][22]

Conclusion

The Henry nitroaldol reaction remains a highly effective and reliable method for the synthesis of 3,4-dimethoxy-β-nitrostyrene. The classic ammonium acetate-catalyzed protocol provides a straightforward path to this valuable intermediate, while modern techniques like microwave-assisted synthesis offer significant improvements in efficiency and sustainability. A thorough understanding of the underlying mechanism and careful control of experimental parameters are paramount for achieving high yields and purity. The versatility of 3,4-dimethoxy-β-nitrostyrene as a precursor ensures that its synthesis will continue to be a topic of interest and optimization in the fields of medicinal chemistry and materials science.

References

-

THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. (2002). Synthetic Communications, 32(22), 3481–3486. Available at: [Link]

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of beta-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Available at: [Link]

-

Kumar, M. S., Rajanna, K. C., Reddy, K. R., Venkateswarlu, M., & Venkanna, P. (2013). Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Synthetic Communications, 43(1), 110-119. Available at: [Link]

-

Kumar, M. S., et al. (2013). Full article: Ultrasonic and Microwave-Assisted Synthesis of β-Nitro Styrenes and Nitro Phenols with Tertiary Butyl Nitrite under Acid-Free Conditions. Taylor & Francis Online. Available at: [Link]

-

Al-Zaydi, K. M. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(43), 8393-8396. Available at: [Link]

-

Esteves, P. M., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 27(15), 4983. Available at: [Link]

-

ResearchGate. (n.d.). Ultrasonic and microwave-assisted synthesis of β-nitro styrenes with... [Diagram]. Available at: [Link]

-

Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF ι-NITROSTYRENES. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... [Diagram]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of beta-nitrostyrene derivatives [Diagram]. Available at: [Link]

-

ChemEurope.com. Nitroaldol reaction. Available at: [Link]

-

ResearchGate. (n.d.). Nitroaldol condensation reaction of various aldehydes and different nitroalkanes [Diagram]. Available at: [Link]

-

Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". (n.d.). Available at: [Link]

-

PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). Veratraldehyde, 6-nitro-. Available at: [Link]

-

Sciencemadness.org. (2020). Failed Henry reaction with 3,4,5-TMB. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available at: [Link]

-

Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9172–9177. Available at: [Link]

-

ResearchGate. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Available at: [Link]

-

NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST Chemistry WebBook. Available at: [Link]

-

Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Proceedings of the Latvian Academy of Sciences, Section B, 68(1-2), 43-47. Available at: [Link]

-

ResearchGate. (n.d.). Performances of different catalysts in trans-b-nitrostyrene synthesis [Diagram]. Available at: [Link]

-

Reddit. (2020). Henry reaction catalyst. r/TheeHive. Available at: [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

-

NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Henry reaction. Available at: [Link]

- Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.

- Supporting Information for various publications. (n.d.). Available through various academic publishers.

-

Karami, B., et al. (2012). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of the Serbian Chemical Society, 77(1), 1-8. Available at: [Link]

-

Roberge, D. M., et al. (2008). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Organic Process Research & Development, 12(5), 895–901. Available at: [Link]

-

Sciencemadness.org. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Available at: [Link]

-

Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

-

LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. Available at: [Link]

-

Sinelitabmas Unsoed. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The structures of the E-β-nitrostyrene derivative test compounds [Image]. Available at: [Link]

-

Semantic Scholar. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Nitroaldol_reaction [chemeurope.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. echemcom.com [echemcom.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

- 17. prepchem.com [prepchem.com]

- 18. forum.lambdasyn.org [forum.lambdasyn.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 22. rsc.org [rsc.org]

Chemical and physical properties of 3,4-Dimethoxy-β-nitrostyrene

An In-depth Technical Guide to 3,4-Dimethoxy-β-nitrostyrene: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

3,4-Dimethoxy-β-nitrostyrene, a prominent member of the nitrostyrene class of compounds, serves as a critical intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-donating dimethoxy-substituted phenyl ring and the electron-withdrawing nitrovinyl group, govern its reactivity and biological activity. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and key applications of 3,4-Dimethoxy-β-nitrostyrene, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

3,4-Dimethoxy-β-nitrostyrene, also known as 1,2-dimethoxy-4-(2-nitroethenyl)benzene, is a yellow crystalline solid.[1] The presence of the conjugated system involving the benzene ring, the vinyl group, and the nitro group is responsible for its characteristic color.

Table 1: Core Chemical and Physical Properties of 3,4-Dimethoxy-β-nitrostyrene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3][4] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| CAS Number | 4230-93-7 | [1][2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 140 °C | [2] |

| Boiling Point | 343.9 °C at 760 mmHg | [2] |

| Density | 1.197 g/cm³ | [2] |

| Solubility | Sparingly soluble in water (17 g/L at 25 °C) | [1] |

| Refractive Index | 1.564 | [2] |

| Flash Point | 158.6 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Structural Identifiers:

-

IUPAC Name: 1,2-dimethoxy-4-(2-nitroethenyl)benzene[3]

-

Synonyms: 1-(3,4-Dimethoxyphenyl)-2-nitroethene, 3,4-Dimethoxynitrostyrene, Veratraldehyde nitrostyrene[2][3]

-

InChI: InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+[4]

-

InChIKey: SYJMYDMKPSZMSB-AATRIKPKSA-N[4]

-

Canonical SMILES: COC1=C(C=C(C=C1)C=C[O-])OC[1]

Synthesis and Reactivity

The primary and most efficient method for the synthesis of 3,4-Dimethoxy-β-nitrostyrene is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane.[5]

Synthetic Pathway: Henry Reaction

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of veratraldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation and dehydration yield the final product, 3,4-Dimethoxy-β-nitrostyrene. Ammonium acetate is commonly employed as a catalyst.[5]

Sources

Spectroscopic Profile of 3,4-Dimethoxy-β-nitrostyrene: A Comprehensive Technical Guide

Introduction

3,4-Dimethoxy-β-nitrostyrene, a derivative of veratraldehyde, is a key intermediate in the synthesis of a variety of pharmacologically significant compounds. Its structural elucidation and purity assessment are paramount in drug discovery and development, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4-Dimethoxy-β-nitrostyrene, offering researchers a definitive reference for its characterization. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding of the molecule's spectroscopic signature.

Molecular Structure

The structural integrity of 3,4-Dimethoxy-β-nitrostyrene is the foundation of its spectroscopic properties. The molecule consists of a 1,2,4-trisubstituted benzene ring with two methoxy groups at positions 3 and 4, and a nitrovinyl group at position 1. The IUPAC name for this compound is (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene.[1]

Caption: Molecular structure of 3,4-Dimethoxy-β-nitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-Dimethoxy-β-nitrostyrene, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 8.0 | d | 1H | H-β (alkenyl) |

| ~7.2 - 7.5 | d | 1H | H-α (alkenyl) |

| ~6.9 - 7.2 | m | 3H | Ar-H |

| ~3.9 | s | 6H | 2 x OCH₃ |

Interpretation:

The downfield signals in the aromatic region correspond to the protons on the benzene ring. The two doublets in the alkenyl region are characteristic of the vinyl protons, with their coupling constant indicating a trans configuration. The upfield singlet integrating to six protons is indicative of the two equivalent methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | Ar-C (quaternary, attached to OCH₃) |

| ~140 - 145 | Ar-C (quaternary, attached to vinyl) |

| ~135 - 140 | C-β (alkenyl) |

| ~120 - 130 | Ar-CH |

| ~110 - 120 | C-α (alkenyl) |

| ~105 - 115 | Ar-CH |

| ~55 - 60 | OCH₃ |

Interpretation:

The spectrum shows distinct signals for the aromatic carbons, with the quaternary carbons appearing at lower field. The alkenyl carbons are also clearly resolved, and the two methoxy carbons give a single signal, confirming their equivalence.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-Dimethoxy-β-nitrostyrene and dissolve it in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, OCH₃) |

| ~1630 | Strong | C=C stretch (alkenyl) |

| ~1580, 1500 | Strong | C=C stretch (aromatic) |

| ~1520, 1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1260, 1020 | Strong | C-O stretch (aryl ether) |

| ~970 | Strong | =C-H bend (trans-alkene) |

Interpretation:

The IR spectrum of 3,4-Dimethoxy-β-nitrostyrene shows characteristic absorption bands for the nitro group (strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹), the carbon-carbon double bonds of the vinyl group and the aromatic ring, and the carbon-oxygen bonds of the methoxy groups.[1][2] The presence of a strong band around 970 cm⁻¹ is indicative of the trans stereochemistry of the double bond.

Experimental Protocol: FT-IR Spectroscopy

The choice of sampling technique is critical for obtaining a high-quality IR spectrum.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of 3,4-Dimethoxy-β-nitrostyrene with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| m/z | Proposed Fragment |

| 209 | [M]⁺ (Molecular Ion) |

| 192 | [M - OH]⁺ |

| 178 | [M - OCH₃]⁺ |

| 163 | [M - NO₂]⁺ |

| 151 | [M - C₂H₂NO]⁺ |

| 135 | [M - C₂H₂NO₂]⁺ |

| 122 | [C₈H₁₀O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation:

The mass spectrum shows a molecular ion peak at m/z 209, corresponding to the molecular weight of 3,4-Dimethoxy-β-nitrostyrene.[1][2][3] The fragmentation pattern is consistent with the structure, showing losses of characteristic fragments such as hydroxyl, methoxy, and nitro groups. The presence of the tropylium ion at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.

Proposed Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Step-by-Step Methodology (Electron Ionization - Time of Flight):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) in a time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and reliable reference for the characterization of 3,4-Dimethoxy-β-nitrostyrene. The detailed experimental protocols and interpretation of the spectra offer valuable insights for researchers and scientists in the field of drug development and organic synthesis, ensuring the accurate identification and quality control of this important chemical intermediate. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. [Link].

-

NIST. 3,4-Dimethoxy-β-nitrostyrene. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link].

-

PrepChem. Synthesis of 3,4-dimethoxy-β-nitrostyrene. [Link].

-

LookChem. 3,4-DIMETHOXY-B-NITROSTYRENE. [Link].

-

Alfarisi, S., Santoso, M., Kristanti, A. N., Siswanto, I., & Puspaningsih, N. N. T. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Scientia Pharmaceutica, 88(4), 45. [Link].

Sources

The Multifaceted Biological Activities of 3,4-Dimethoxy-β-nitrostyrene Derivatives: A Technical Guide

This guide provides an in-depth exploration of the diverse biological activities of 3,4-dimethoxy-β-nitrostyrene and its derivatives, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This document delves into the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by experimental evidence and detailed protocols.

Introduction: The Chemical Versatility and Biological Promise of β-Nitrostyrenes

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group attached to the β-carbon of the styrene side chain.[1] Their unique electronic properties, arising from the electron-withdrawing nature of the nitro group, make them highly reactive and versatile intermediates in organic synthesis.[2][3] Beyond their synthetic utility, β-nitrostyrene derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] The 3,4-dimethoxy substitution pattern on the phenyl ring is of particular interest, as it is a common motif in many biologically active natural products and synthetic compounds. This guide will focus specifically on the biological activities of 3,4-dimethoxy-β-nitrostyrene and its analogs, providing a comprehensive overview of their therapeutic potential.

I. Synthesis of 3,4-Dimethoxy-β-nitrostyrene Derivatives

The primary synthetic route to 3,4-dimethoxy-β-nitrostyrene derivatives is the Henry reaction, also known as the nitroaldol reaction.[6][7][8] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base.

Experimental Protocol: Synthesis via Henry Reaction

Objective: To synthesize 3,4-dimethoxy-β-nitrostyrene from 3,4-dimethoxybenzaldehyde and nitromethane.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Isopropanol

-

Water

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Combine 3,4-dimethoxybenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate (approximately 10 mol%) in a reaction flask.[6]

-

Heat the mixture to a temperature between 70°C and 100°C.[6]

-

Allow the reaction to proceed for 2-6 hours with continuous stirring.[6]

-

Upon completion, precipitate the product by adding a mixture of water and isopropanol (in a 7:1 ratio).[6]

-

Collect the resulting solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Caption: Synthesis of 3,4-Dimethoxy-β-nitrostyrene via the Henry Reaction.

II. Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Numerous studies have demonstrated the potent anticancer activities of β-nitrostyrene derivatives against various cancer cell lines.[1][5][9] Their mechanisms of action are multifaceted, targeting key cellular processes involved in tumor growth and survival.

A. Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which β-nitrostyrene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][10] Studies have shown that these compounds can trigger caspase-dependent apoptotic pathways.[5]

For instance, the derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in colorectal cancer cells.[5][11] This is accompanied by the upregulation of proteins such as phospho-ERK, cyclin B1, and aurora A/B, and the downregulation of cdc25A and cdc25C.[5]

B. Generation of Reactive Oxygen Species (ROS)

The anticancer activity of some β-nitrostyrene derivatives is linked to their ability to generate reactive oxygen species (ROS) within cancer cells.[5] This increase in intracellular ROS can lead to DNA damage and mitochondrial dysfunction, ultimately culminating in cell death.[5][11] The effects of CYT-Rx20 on cell viability and DNA damage in colorectal cancer cells were reversed by the antioxidant N-acetyl-L-cysteine (NAC), highlighting the critical role of ROS in its anticancer mechanism.[5]

C. Inhibition of Key Signaling Pathways

β-Nitrostyrene derivatives have been found to inhibit several key signaling pathways that are crucial for cancer cell proliferation and survival. These include:

-

Protein Tyrosine Phosphatases (PTPs): Some derivatives act as inhibitors of PTPs, which are enzymes that play a role in cell signaling.[4] Inhibition of PTPs can disrupt signaling pathways that are essential for the growth of cancer cells.

-

NF-κB Signaling: Nitrostyrene derivatives have been shown to inhibit the TNFα-induced activation of the NF-κB signaling pathway by binding to retinoid X receptor alpha (RXRα).[12] This leads to the induction of apoptosis in cancer cells.[12]

-

Tubulin Polymerization: Certain β-nitrostyrene compounds have been found to disrupt tubulin polymerization, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[13]

-

Telomerase Activity: Inhibition of telomerase, an enzyme that maintains the length of telomeres and is often overexpressed in cancer cells, has also been reported as a mechanism of action for some β-nitrostyrene derivatives.[13]

Caption: Anticancer Mechanisms of β-Nitrostyrene Derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effects of 3,4-dimethoxy-β-nitrostyrene derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW480)

-

Complete cell culture medium

-

3,4-dimethoxy-β-nitrostyrene derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of the 3,4-dimethoxy-β-nitrostyrene derivative in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity: Combating Bacteria and Fungi

β-Nitrostyrene derivatives have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[1][4][14]

A. Antibacterial Activity

The antibacterial properties of these compounds have been evaluated against both Gram-positive and Gram-negative bacteria.[14][15] Structure-activity relationship studies have revealed that certain substitutions on the phenyl ring and the β-carbon of the nitrostyrene scaffold can significantly influence the antibacterial potency.[1][15] For example, the presence of a β-methyl group has been shown to enhance antibacterial activity compared to unsubstituted β-nitrostyrenes.[1][14] The mechanism of antibacterial action is believed to be related to their redox potentials and their ability to inhibit protein tyrosine phosphatases, thereby disrupting microbial cell signaling.[4][15]

B. Antifungal Activity

Derivatives of 3,4-dimethoxy-β-nitrostyrene have shown promising antifungal activity, particularly against Candida albicans.[4][16] Molecular docking studies suggest that these compounds may interact with protein tyrosine phosphatase 1B (PTP1B), a key enzyme in fungal signaling pathways.[4][16] This interaction is thought to disrupt essential cellular processes in fungi, such as cell wall synthesis and hyphal formation.[16] Some derivatives have also shown synergistic effects when combined with existing antifungal drugs like fluconazole and caspofungin.[4]

Data Summary: Antimicrobial Activity

| Compound/Derivative | Target Microorganism | Activity/Observation | Reference |

| 3,4-dimethoxy-β-nitrostyrene derivatives | Candida albicans | Potential antifungal activity | [4][16] |

| β-methyl-β-nitrostyrene analogues | Gram-positive bacteria | Higher activity than β-nitrostyrene compounds | [1][15] |

| Fluorine-substituted nitropropenylarenes | E. coli (Gram-negative) | Enhanced antimicrobial activity | [14] |

| 3,4-methylenedioxy-β-nitrostyrene | Various bacteria and fungi | Broad-spectrum antimicrobial activity | [14] |

IV. Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, β-nitrostyrene derivatives have been investigated for other therapeutic applications.

A. Anti-inflammatory Effects

Some β-nitrostyrene derivatives have demonstrated anti-inflammatory properties. For example, 3,4-methylenedioxy-β-nitrostyrene has been shown to inhibit ATPase and decrease NLRP3 inflammasome activation, leading to immunosuppressive effects.[1]

B. Antiplatelet Activity

Certain β-nitrostyrene derivatives have been identified as potent inhibitors of platelet aggregation.[8] Their mechanism of action involves the inhibition of tyrosine kinases such as Src and Syk, which are crucial for platelet activation.[8]

Conclusion and Future Directions

The 3,4-dimethoxy-β-nitrostyrene scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory agents. The multifaceted mechanisms of action, including the induction of apoptosis, ROS generation, and inhibition of key signaling pathways, make them attractive candidates for further investigation.

Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. A deeper understanding of their mechanisms of action will be instrumental in guiding the rational design of next-generation drugs based on the 3,4-dimethoxy-β-nitrostyrene framework. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

PrepChem.com. Synthesis of 3,4-dimethoxy-β-nitrostyrene. Available from: [Link]

-

ResearchGate. The structures of the E-β-nitrostyrene derivative test compounds. Available from: [Link]

-

Milhazes N, Borges F, Calheiros R, Marques MP. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorg Med Chem. 2006 Jul 15;14(14):4847-56. Available from: [Link]

-

Hügel HM, Nicoletti G, Nguyen T, Cornell H. A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules. 2012 Feb 23;17(3):2536-47. Available from: [Link]

-

ResearchGate. β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study | Request PDF. Available from: [Link]

-

Chen YJ, et al. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget. 2017 Mar 14;8(11):18106-18117. Available from: [Link]

-

Alfarisi S, et al. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Sci Pharm. 2020;88(3):37. Available from: [Link]

-

Semantic Scholar. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Available from: [Link]

-

MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available from: [Link]

-

MDPI. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Available from: [Link]

-

ResearchGate. (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... Available from: [Link]

-

ResearchGate. Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]

-

PubMed Central. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Available from: [Link]

-

ResearchGate. 3,4-Dimethoxy-β-nitrostyrene derivatives synthesized in the study. The... Available from: [Link]

-

PubMed. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Available from: [Link]

-

ResearchGate. Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Available from: [Link]

-

PubMed. [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives]. Available from: [Link]

-

Royal Society of Chemistry. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. Available from: [Link]

-

LookChem. Cas 4230-93-7,3,4-DIMETHOXY-B-NITROSTYRENE. Available from: [Link]

-

PubMed Central. Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene. Available from: [Link]

-

PubMed. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene Inhibits Tumorigenesis in Colorectal Cancer Cells Through ROS-mediated DNA Damage and Mitochondrial Dysfunction. Available from: [Link]

-

ResearchGate. (PDF) Bioassays for Anticancer Activities. Available from: [Link]

-

PubMed Central. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Available from: [Link]

-

PubMed. Identification of synthetic precursors of amphetamine-like drugs using Raman spectroscopy and ab initio calculations: beta-Methyl-beta-nitrostyrene derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. videleaf.com [videleaf.com]

3,4-Dimethoxy-β-nitrostyrene: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Nitrostyrenes

In the landscape of organic synthesis, β-nitrostyrenes are highly valued as versatile intermediates.[1] Their chemical architecture, featuring an electron-withdrawing nitro group conjugated with a styrenyl system, imparts a rich reactivity profile that makes them powerful precursors for a diverse range of molecular targets.[1] This guide focuses on a particularly significant member of this class: 3,4-dimethoxy-β-nitrostyrene. Its unique structural and electronic properties have established it as a key building block in the synthesis of numerous compounds, especially within the pharmaceutical industry.[2][3] This document provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for laboratory and developmental work.

Physicochemical Properties and Safety Considerations

3,4-Dimethoxy-β-nitrostyrene, with the molecular formula C10H11NO4, is a crystalline solid at room temperature.[3][4] The presence of the nitro group and the two methoxy groups are key to its chemical behavior and reactivity.[3]

Table 1: Physicochemical Properties of 3,4-Dimethoxy-β-nitrostyrene

| Property | Value | Reference |

| Molecular Weight | 209.20 g/mol | [3][4] |

| Melting Point | 140 °C | [3] |

| Boiling Point | 343.9 °C at 760 mmHg | [3] |

| Density | 1.197 g/cm³ | [3] |

| Appearance | Pale yellow crystalline solid | [5] |

| CAS Number | 4230-93-7 | [6] |

Safety and Handling

As with many nitro compounds, appropriate safety precautions are essential when handling 3,4-dimethoxy-β-nitrostyrene. It is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Ingestion may lead to illness.[2] It is advised to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid creating dust and exposure to high temperatures, as it may emit toxic fumes.[2] Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][7]

Synthesis of 3,4-Dimethoxy-β-nitrostyrene: The Henry-Knoevenagel Condensation

The most common and historically significant method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction, a specific type of Knoevenagel condensation.[1][8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[1][9] In the case of 3,4-dimethoxy-β-nitrostyrene, the precursors are 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane.

The reaction proceeds via a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target nitrostyrene.[1] The choice of catalyst and reaction conditions can influence the yield and purity of the product. Ammonium acetate is a commonly used catalyst for this transformation.[8][10][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. books.rsc.org [books.rsc.org]

The Synthesis of Nitrostyrenes: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrostyrenes, formally β-nitrostyrenes, are pivotal chemical intermediates celebrated for their utility in the synthesis of a diverse range of pharmaceuticals, fine chemicals, and dyes.[1] Their pronounced reactivity, a consequence of the electron-withdrawing nitro group conjugated with a styrenyl framework, establishes them as exceptionally versatile precursors in organic synthesis.[1] This technical guide presents an in-depth exploration of the discovery and historical evolution of nitrostyrene synthesis, detailing the seminal reactions, key scientific contributions, comparative quantitative data, and meticulous experimental protocols for their preparation.

A Journey Through Time: The Discovery and Evolution of Nitrostyrene Synthesis

The synthesis of nitrostyrenes is historically anchored in the broader advancements of carbon-carbon bond-forming reactions that characterized the late 19th century.[1] The foundational and most persistent method for their preparation is the Henry reaction, a cornerstone of organic chemistry.[1][2]

The Henry Reaction (1895): The Foundational Condensation

Discovered by the Belgian chemist Louis Henry in 1895, the Henry reaction, or nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In the context of nitrostyrene synthesis, an aromatic aldehyde (e.g., benzaldehyde) reacts with a nitroalkane (typically nitromethane). The initial product is a β-nitro alcohol, which is subsequently dehydrated to furnish the target nitroalkene.[1][3] This two-stage process—addition followed by elimination—remains the most prevalent strategy for accessing nitrostyrenes.

The causality behind this reaction lies in the acidity of the α-protons of the nitroalkane. A base abstracts a proton, generating a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the β-nitro alcohol intermediate. Acidic workup followed by dehydration, often promoted by heat or a dehydrating agent, yields the final β-nitrostyrene product.

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Early Refinements: Thiele, Knoevenagel, and the Rise of Amine Catalysis

Shortly after Henry's discovery, key refinements emerged that expanded the reaction's scope and practicality.

-

Thiele's Improvement (1899): Johannes Thiele demonstrated the use of strong alkali catalysts, such as sodium hydroxide, which could drive the reaction to completion rapidly.[4] This approach, while effective, sometimes requires careful temperature control to prevent side reactions.[5]

-

Knoevenagel-Walter Condensation (1904): Knoevenagel and Walter reported that primary aliphatic amines, such as methylamine, could catalyze the condensation.[4][6] This method is often milder but may require significantly longer reaction times, sometimes several days.[4][6]

-

The Ammonium Acetate Method: A widely adopted and highly practical modification involves using ammonium acetate as the catalyst in refluxing glacial acetic acid.[7][8] This system is particularly advantageous as it promotes both the condensation and the subsequent dehydration in a single step. It generally provides moderate to high yields (30-95%) and is effective for a broad range of substituted benzaldehydes.[7] The acidic medium also helps to suppress the polymerization of electron-rich aromatic aldehydes, a common side reaction under strongly basic conditions.[7]

Alternative Historical Routes

While the Henry-Knoevenagel framework dominates, other methods have been historically significant.

-

Direct Nitration of Styrene: A conceptually straightforward approach is the direct nitration of styrene. However, this method is fraught with challenges, including the propensity of styrene to polymerize and the potential for nitration on the aromatic ring.[1] Specialized methods using nitric oxide or the in situ generation of nitryl iodide have been developed to achieve this transformation with greater control.[1][9]

-

The Wittig Reaction: This powerful olefination method provides an alternative route by reacting a nitrobenzylidenetriphenylphosphorane with formaldehyde.[1] It is particularly valuable for preparing specific isomers or isotopically labeled nitrostyrenes.[1]

-

The Perkin Reaction (1868): While the Perkin reaction is primarily used to synthesize α,β-unsaturated aromatic acids (like cinnamic acid) via the condensation of an aromatic aldehyde with an acid anhydride, its historical context is relevant.[10][11] It represents a parallel development in condensation chemistry that highlights the reactivity of aromatic aldehydes, a principle central to nitrostyrene synthesis.

Caption: Experimental workflow for the classic Henry reaction.

Methodology:

-

Reaction Setup: In a large, wide-mouthed bottle or three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine nitromethane (1.0 mole), purified benzaldehyde (1.0 mole), and methanol (200 mL). [5]2. Cooling: Pack the reaction vessel in a freezing mixture of ice and salt to cool the contents to approximately -10 °C. [5]3. Base Preparation: Prepare a solution of sodium hydroxide (1.05 moles) in an equal volume of water and cool it thoroughly. [4]4. Base Addition: Cautiously add the cold sodium hydroxide solution dropwise to the stirred nitromethane/benzaldehyde mixture. The rate of addition must be controlled to maintain the internal temperature between 10-15 °C. [1][5]A bulky white precipitate will form. [1]5. Stirring: After the addition is complete, stir the resulting thick paste for an additional 15 minutes. [1]6. Quenching: Convert the paste to a clear solution by adding approximately 700 mL of ice water containing crushed ice. [5]7. Precipitation: Slowly pour the cold alkaline solution into a large beaker containing a stirred solution of hydrochloric acid (e.g., 500 mL of 4M HCl). A pale yellow crystalline mass of β-nitrostyrene will precipitate immediately. [1][5]8. Isolation & Purification: Allow the solid to settle, decant the supernatant, and filter the solid by suction. Wash the filter cake thoroughly with water until the washings are free of chlorides. The crude product can be purified by recrystallization from hot ethanol to yield pale yellow crystals. [1][4]The expected yield is 80-85%. [4]

Protocol 2: The Ammonium Acetate Method

This protocol describes a general and highly effective one-pot synthesis suitable for many substituted benzaldehydes. [5][7] Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine the substituted benzaldehyde (0.20 mole), nitromethane (0.22 mole), ammonium acetate (0.1 mole), and glacial acetic acid (50 mL). [5]2. Heating: Heat the mixture to a gentle reflux and maintain for 1-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [12]3. Precipitation: After cooling, pour the reaction mixture with stirring into a large volume of ice-water (approx. 1 L). [5]4. Isolation & Purification: Collect the crude crystalline product by suction filtration. Wash the product with water. Recrystallize from a suitable solvent, such as an ethanol/acetone mixture, to yield the pure nitrostyrene. [5]

Protocol 3: Direct Nitration of Styrene (Copper(II)-Promoted)

This protocol is adapted from a modern, one-pot procedure for the direct conversion of styrenes to β-nitrostyrenes. [9] Methodology:

-

Catalyst Preparation: In a reaction flask, prepare a solution of copper(II) tetrafluoroborate by reacting copper(II) oxide (4 mmol) with 35% aq. HBF₄ (8 mmol). Add acetonitrile (20 mL) and sodium nitrite (24 mmol).

-

Reaction Initiation: Stir the mixture for 2 minutes, then introduce iodine (6 mmol) and the styrene derivative (20 mmol).

-

Reaction: Stir the mixture at room temperature for approximately 7 hours.

-

Workup: Add water (25 mL) to the reaction mixture and filter off the precipitated copper(I) iodide.

-

Extraction: Extract the filtrate with dichloromethane (3 x 25 mL). Wash the combined organic layers with 5% aq. sodium thiosulfate, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by column chromatography on silica gel.

Conclusion

The historical pathways to nitrostyrene synthesis, originating with the foundational Henry reaction of 1895, have demonstrated remarkable endurance and adaptability. Early and crucial refinements by Thiele and Knoevenagel, particularly the development of the robust ammonium acetate method, established a versatile framework that remains central to modern organic synthesis. While alternative routes like direct nitration and the Wittig reaction offer specialized solutions, the condensation of aromatic aldehydes with nitroalkanes continues to be the most reliable and widely practiced approach. The principles established over a century ago now benefit from modern enhancements like ultrasound and microwave-assisted synthesis, which dramatically improve efficiency and yield. [1][7]This evolution underscores the profound legacy of these historical methods, which continue to empower chemists in the development of pharmaceuticals and advanced materials.

References

-

β-Nitrostyrene - Wikipedia. Wikipedia. [Link]

-

Ultrasound-Promoted Synthesis of Nitrostyrenes. . [Link]

-

(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f... ResearchGate. [Link]

-

Nitrostyrene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Nitrostyrene Synthesis - Reference Collection. . [Link]

-

Nitroalkene - Wikipedia. Wikipedia. [Link]

-

One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters. [Link]

- Method for producing β-nitrostyrene compound - Google Patents.

-

Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

-

m-NITROSTYRENE - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Vogel: Preparation of Nitrostyrenes. . [Link]

-

High-yielding nitrostyrene catalyst, Hive Methods Discourse. The Hive. [Link]

-

A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. Angewandte Chemie. [Link]

-

Perkin reaction - Wikipedia. Wikipedia. [Link]

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitroalkene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 6. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 7. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. CN103497108B - Synthesis method of p-hydroxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 9. investigacion.unirioja.es [investigacion.unirioja.es]

- 10. longdom.org [longdom.org]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

Molecular structure and formula of 3,4-Dimethoxy-β-nitrostyrene

An In-Depth Technical Guide to 3,4-Dimethoxy-β-nitrostyrene: Structure, Synthesis, and Applications

Executive Summary

3,4-Dimethoxy-β-nitrostyrene, a substituted nitrostyrene, serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a nitroalkene group conjugated to a dimethoxy-substituted phenyl ring, imparts a unique reactivity profile that is highly valued in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its significant applications, particularly in the development of pharmacologically active compounds. This document is intended for researchers and professionals in the fields of synthetic chemistry and drug discovery, offering field-proven insights into the practical handling and utilization of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

The foundational attributes of 3,4-Dimethoxy-β-nitrostyrene stem directly from its molecular structure. The compound's formal name is 1-(3,4-dimethoxyphenyl)-2-nitroethene, and it is registered under CAS Number 4230-93-7.[1][2][3] Its chemical formula is C₁₀H₁₁NO₄, with a molecular weight of approximately 209.20 g/mol .[1][2][4][5][6]

The structure is characterized by a benzene ring substituted with two methoxy groups at the C3 and C4 positions. Attached to this ring is a nitro-substituted vinyl group (-CH=CH-NO₂). The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methoxy groups, creates a highly polarized molecule. This electronic arrangement is the primary driver of its reactivity, particularly its susceptibility to nucleophilic addition at the β-carbon of the nitrovinyl group.

Caption: Molecular structure of 3,4-Dimethoxy-β-nitrostyrene.

Table 1: Physicochemical Properties of 3,4-Dimethoxy-β-nitrostyrene

| Property | Value | Source(s) |

| CAS Number | 4230-93-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4] |

| Molecular Weight | 209.20 g/mol | [1][2][4] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 140 °C | [1] |

| Boiling Point | 343.9 °C at 760 mmHg | [1] |

| Density | 1.197 g/cm³ | [1] |

| Solubility | Sparingly soluble in water | [4] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis Protocol and Mechanistic Rationale

The most reliable and widely adopted method for the synthesis of 3,4-Dimethoxy-β-nitrostyrene is the Henry condensation (also known as the nitroaldol reaction) between 3,4-dimethoxybenzaldehyde and nitromethane.[7][8] This reaction is typically catalyzed by a weak base, such as ammonium acetate, which facilitates the deprotonation of nitromethane.

Causality Behind Experimental Choices:

-

Reactants: 3,4-dimethoxybenzaldehyde provides the aromatic backbone, while nitromethane serves as the source for the nitrovinyl group.

-

Catalyst: Ammonium acetate is an ideal catalyst. It is sufficiently basic to deprotonate nitromethane to form the reactive nitronate anion, but not so strong as to promote undesirable side reactions. Its use avoids the harsh conditions associated with stronger bases like sodium hydroxide.

-

Solvent/Conditions: The reaction is often run neat or with a minimal amount of a high-boiling solvent. Heating (e.g., to 70-100°C) is necessary to drive the subsequent dehydration of the intermediate nitro-aldol to the final nitrostyrene product.[7]

-

Workup: Precipitation from an isopropanol/water mixture is an effective purification method. The product is highly crystalline and poorly soluble in this mixture, allowing for easy isolation of a relatively pure product.

Caption: Experimental workflow for the synthesis of 3,4-Dimethoxy-β-nitrostyrene.

Step-by-Step Experimental Protocol:

-

Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethoxybenzaldehyde, nitromethane (1.0-1.2 molar equivalents), and a catalytic amount of ammonium acetate (approx. 0.1 molar equivalents).[7]

-

Reaction: Heat the reaction mixture in an oil bath to approximately 80-90°C. Maintain stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Precipitation and Isolation: Remove the flask from the heat and allow it to cool. While still warm, slowly add a pre-mixed solution of isopropanol and water (a 1:7 v/v ratio is effective).

-

Filtration: Stir the resulting slurry as it cools to room temperature, then place it in an ice bath to maximize precipitation. Collect the bright yellow solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove any residual ammonium salts, followed by a small amount of cold isopropanol.

-

Drying: Dry the purified 3,4-Dimethoxy-β-nitrostyrene under vacuum to a constant weight. The expected yield is typically high for this robust reaction.

This protocol is self-validating as the successful formation of a vibrant yellow precipitate upon workup is a strong indicator of product formation, which can then be confirmed via melting point analysis and spectroscopy.

Spectroscopic Analysis and Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

Two singlets for the two methoxy groups (-OCH₃) around 3.9 ppm.

-

A set of signals for the three aromatic protons on the benzene ring.

-

Two doublets for the vinyl protons (-CH=CH-), typically in the 7.5-8.0 ppm range, with a large coupling constant (~13-16 Hz) characteristic of a trans configuration.

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.[2] Look for strong characteristic absorption bands:

-

~1620-1640 cm⁻¹ for the C=C alkene stretch.

-

~1500-1550 cm⁻¹ and ~1340-1350 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂), respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2][3][9] Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 209, corresponding to the molecular formula C₁₀H₁₁NO₄.

Applications in Research and Drug Development

3,4-Dimethoxy-β-nitrostyrene is not typically an end-product but rather a versatile precursor for more complex molecules, particularly in pharmaceutical synthesis.[1][4]

1. Synthesis of Phenethylamines: The most prominent application is its use as a precursor to 2-(3,4-dimethoxyphenyl)ethanamine (3,4-DMPEA). This is achieved via the reduction of the nitro group and the carbon-carbon double bond, most commonly using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Substituted phenethylamines are a class of compounds with significant neuropharmacological activity and form the core of many therapeutic agents.

Caption: Role of 3,4-Dimethoxy-β-nitrostyrene as a synthetic precursor.

2. Antimicrobial and Anticancer Research: Derivatives of β-nitrostyrene have demonstrated a range of biological activities. Research has shown that compounds bearing the β-nitrostyrene scaffold can exhibit antimicrobial, antifungal, and anticancer properties.[10][11][12] For instance, certain derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target relevant to both microbial pathogenesis and metabolic diseases.[11] The parent compound and its analogs serve as valuable tools for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.[12]

Safety and Handling

As a laboratory chemical, 3,4-Dimethoxy-β-nitrostyrene requires careful handling.

-

Hazards: It is classified as an irritant and may cause skin and eye irritation.[1][4] Ingestion can lead to illness.[4]

-

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. If eye irritation persists, seek medical attention.[4]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

3,4-Dimethoxy-β-nitrostyrene is a fundamentally important building block in organic synthesis. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of the nitroalkene functional group, makes it an invaluable precursor for a wide array of target molecules, most notably substituted phenethylamines. A thorough understanding of its properties, synthesis, and handling is essential for researchers leveraging this compound in the pursuit of novel chemical entities for drug discovery and material science.

References

-

3,4-DIMETHOXY-B-NITROSTYRENE | Cas 4230-93-7 . LookChem. [Link]

-

3,4-Dimethoxy-β-nitrostyrene . NIST Chemistry WebBook. [Link]

-

Synthesis of 3,4-dimethoxy-β-nitrostyrene . PrepChem.com. [Link]

-

3,4-Dimethoxy-β-nitrostyrene . NIST Chemistry WebBook. [Link]

-

Chemical Properties of 3,4-Dimethoxy-«beta»-nitrostyrene (CAS 4230-93-7) . Cheméo. [Link]

-

3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 . PubChem. [Link]

-

3,4,5-trimethoxy-beta-nitrostyrene synthesis . Sciencemadness Discussion Board. [Link]

-

3,4-Dimethoxy-β-nitrostyrene derivatives synthesized in the study . ResearchGate. [Link]

-

3,4-Dimethoxy-β-nitrostyrene Mass Spectrum . NIST Chemistry WebBook. [Link]

-

β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study . ResearchGate. [Link]

-

The structures of the E-β-nitrostyrene derivative test compounds . ResearchGate. [Link]

-

3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction . National Institutes of Health (NIH). [Link]

-

β-Nitrostyrene . Wikipedia. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 3. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,4-Dimethoxy-«beta»-nitrostyrene (CAS 4230-93-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 9. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

The Electron-Deficient Alkene: A Technical Guide to the Reactivity and Reaction Mechanisms of Nitrostyrenes

Abstract

β-Nitrostyrenes are highly versatile and reactive intermediates in organic synthesis, prized for their utility in constructing complex molecular architectures. The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond exceptionally electrophilic, making it a prime substrate for a wide array of nucleophilic and pericyclic reactions. This technical guide provides an in-depth exploration of the core reactivity and reaction mechanisms of nitrostyrenes. We will delve into the causality behind their reactivity, detail key reaction classes with mechanistic insights, provide field-proven experimental protocols, and discuss their application in the synthesis of valuable compounds, particularly in the realm of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitrostyrene chemistry.

Introduction: The Unique Electronic Nature of β-Nitrostyrenes

β-Nitrostyrenes are conjugated nitroalkenes characterized by a nitro group attached to the β-carbon of a styrene framework. The potent electron-withdrawing capacity of the nitro group, through both inductive (-I) and resonance (-R) effects, polarizes the molecule significantly. This electronic bias creates a pronounced electrophilic character at the β-carbon, making it highly susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of their synthetic utility.[1]